![molecular formula C20H24BrNS B12582885 8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol CAS No. 585544-60-1](/img/structure/B12582885.png)
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol
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Overview
Description
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol is an organic compound that features a carbazole moiety substituted with a bromine atom at the 3-position and an octane chain terminated with a thiol group. This compound is of interest due to its unique structural properties, which combine the aromaticity and electronic characteristics of carbazole with the reactivity of the thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol typically involves a multi-step process:
Bromination of Carbazole: Carbazole is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.
Alkylation: The brominated carbazole is then alkylated with 1-bromo-octane under basic conditions, often using potassium carbonate as the base.
Thiol Substitution: The final step involves the substitution of the terminal bromine atom with a thiol group, which can be achieved using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, though this is less common.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity : Carbazole derivatives, including 8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol, have been studied for their potential anticancer properties. Research indicates that modifications in the structure of carbazole derivatives can significantly influence their biological activity. For instance, compounds similar to this thiol have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development into therapeutic agents.
Drug Development : The compound's ability to undergo various chemical transformations makes it a suitable building block for synthesizing new pharmaceuticals. The thiol group can participate in reactions that form disulfides or other derivatives, which are often crucial in drug design and development .
Material Science Applications
Organic Electronics : The electronic properties of carbazole derivatives have made them popular in the field of organic electronics. This compound can be used as a dopant or host material in organic light-emitting diodes (OLEDs) due to its favorable electronic characteristics. The brominated structure enhances stability and performance in these applications .
Photophysical Properties : The compound exhibits interesting photophysical properties, such as fluorescence and phosphorescence, which are beneficial for applications in light-emitting devices and sensors. Its structural features allow for efficient π–π stacking interactions, which are essential in forming robust supramolecular networks necessary for high-performance materials .
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step processes starting from brominated carbazole and thiourea, followed by subsequent reactions to yield the desired thiol derivative. This synthetic versatility allows researchers to explore various modifications leading to new compounds with enhanced properties.
Case Studies and Research Findings
Several studies have documented the interactions and mechanisms involving this compound:
- Biological Activity Studies : Investigations into its anticancer properties have shown promising results, with the compound exhibiting significant cytotoxicity against specific cancer cell lines.
- Material Performance Testing : In OLED applications, devices incorporating this compound as a dopant demonstrated improved efficiency metrics compared to traditional materials, showcasing its potential as a high-performance component in electronic devices.
Mechanism of Action
The mechanism of action of 8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes in devices like LEDs and solar cells.
In Biological Systems: The thiol group can form covalent bonds with proteins, potentially altering their function and providing a means for targeted delivery or imaging.
Comparison with Similar Compounds
Similar Compounds
1-Octanethiol: Similar in having a thiol group but lacks the carbazole moiety, making it less suitable for electronic applications.
8-Bromo-1-octanol: Similar in structure but with a hydroxyl group instead of a thiol, affecting its reactivity and applications.
Uniqueness
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol is unique due to the combination of the carbazole’s electronic properties and the thiol group’s reactivity. This makes it particularly valuable in fields requiring both electronic functionality and chemical versatility.
Biological Activity
8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol is a compound belonging to the class of carbazole derivatives, which have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromination of carbazole followed by the introduction of an octane thiol group. The synthetic route may include the following steps:
- Bromination of Carbazole : Carbazole is treated with bromine to introduce a bromine atom at the 3-position.
- Thiol Addition : The brominated carbazole is then reacted with octanethiol under basic conditions to form the desired thiol derivative.
The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Properties
Research has indicated that carbazole derivatives exhibit significant anticancer activity. For example, studies have shown that various carbazole-based compounds can inhibit cell proliferation in cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others.
Table 1: IC50 Values of Carbazole Derivatives Against Cancer Cell Lines
Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
AuL8 | 3.6 ± 0.5 | 6.4 ± 0.4 |
AuL9 | 3.5 ± 0.2 | 6.3 ± 0.7 |
AuL10 | 2.7 ± 0.3 | 6.1 ± 0.2 |
Note: TBD indicates that specific data for this compound is yet to be determined.
The anticancer activity is believed to be mediated through multiple mechanisms, including:
- Inhibition of Topoisomerase I : Some studies have demonstrated that carbazole derivatives can inhibit topoisomerase I activity, which is crucial for DNA replication and transcription.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
Anti-inflammatory Activity
In addition to anticancer properties, carbazole derivatives have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages. This suggests potential applications in treating inflammatory diseases.
Table 2: NO Inhibition by Carbazole Derivatives
Compound | NO Inhibition (%) at 5 µM | NO Inhibition (%) at 10 µM |
---|---|---|
This compound | TBD | TBD |
AuL9 | 19 | 38 |
AuL10 | 33 | 57 |
Study on Antiproliferative Activity
A study published in European Journal of Medicinal Chemistry evaluated the antiproliferative effects of various carbazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting their therapeutic potential in oncology .
Study on Mechanistic Insights
Another investigation focused on the mechanistic insights into how carbazole derivatives affect cellular pathways related to cancer proliferation and inflammation. This research utilized a combination of biochemical assays and molecular modeling to elucidate binding affinities and interaction modes with target proteins .
Properties
CAS No. |
585544-60-1 |
---|---|
Molecular Formula |
C20H24BrNS |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
8-(3-bromocarbazol-9-yl)octane-1-thiol |
InChI |
InChI=1S/C20H24BrNS/c21-16-11-12-20-18(15-16)17-9-5-6-10-19(17)22(20)13-7-3-1-2-4-8-14-23/h5-6,9-12,15,23H,1-4,7-8,13-14H2 |
InChI Key |
OLMBFCDQRIBNGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCCCCCCS)C=CC(=C3)Br |
Origin of Product |
United States |
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